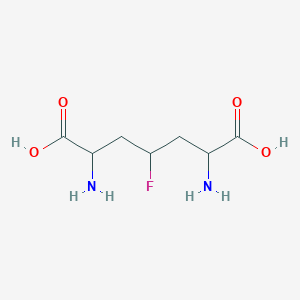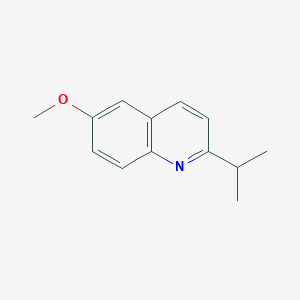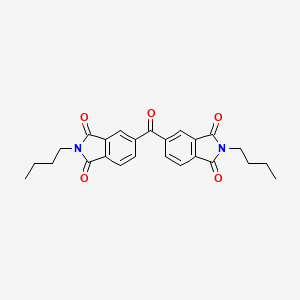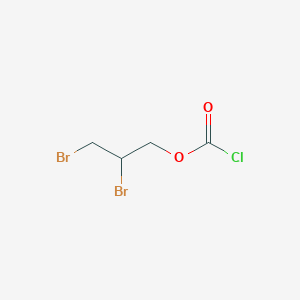
2,3-Dibromopropyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl carbonochloridate is a chemical compound known for its applications in various industrial processes. It is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopropyl carbonochloridate typically involves the bromination of propyl derivatives followed by chlorination. One common method includes the reaction of 2,3-dibromopropanol with phosgene under controlled conditions to yield the desired carbonochloridate. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product. Safety measures are crucial due to the toxic nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar reactivity.
2,3-Dibromopropyl phosphate: Another brominated compound used in flame retardants.
Uniqueness: 2,3-Dibromopropyl carbonochloridate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6099-84-9 |
|---|---|
Molekularformel |
C4H5Br2ClO2 |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
2,3-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2 |
InChI-Schlüssel |
LRECUZOYWSFTMP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
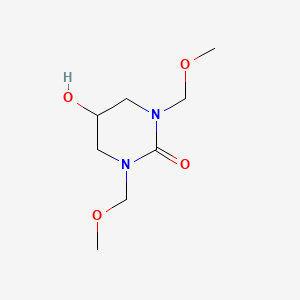
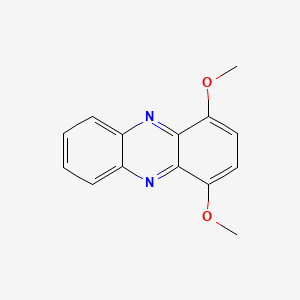
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

